N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]propanamide
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Overview
Description
This compound is a derivative of propanamide, which is an organic compound with the formula C3H7NO . It has a phenyl and a thiazole ring attached to it, which could potentially influence its chemical properties and biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be expected to contain a propanamide backbone with phenyl and thiazole rings attached. The exact arrangement of these groups would depend on the specific synthetic route used .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the amide group could result in hydrogen bonding, influencing its solubility and melting/boiling points .Scientific Research Applications
Antibacterial and Antimicrobial Activity
- A study by Tumosienė et al. (2012) synthesized derivatives from 3-[(4-methylphenyl)amino]propanehydrazide, including N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]propanamide, and found good antibacterial activity against Rhizobium radiobacter (Tumosienė et al., 2012).
- Dawbaa et al. (2021) reported that synthesized thiazole derivatives exhibited significant antimicrobial activity, particularly against bacterial strains (Dawbaa et al., 2021).
Anticancer Activity
- A study by Ravinaik et al. (2021) demonstrated that synthesized this compound derivatives had moderate to excellent anticancer activity against various cancer cell lines (Ravinaik et al., 2021).
Enzyme Inhibition and Cytotoxicity
- Abbasi et al. (2020) synthesized a series of bi-heterocyclic propanamides, including this compound, which showed promising activity against the urease enzyme and were less cytotoxic agents (Abbasi et al., 2020).
Other Applications
- Li et al. (2005) synthesized and evaluated nitroimidazole-based derivatives, including this compound, as potential tumor hypoxia markers (Li et al., 2005).
- A study by Thabet et al. (2011) explored the synthesis of derivatives for potential anti-inflammatory agents (Thabet et al., 2011).
Mechanism of Action
Target of Action
The primary target of N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]propanamide, also known as N-(5-phenyl-4-(p-tolyl)thiazol-2-yl)propionamide, is the Melanin-Concentrating Hormone Receptor 1 (MCHR1) . MCHR1 is a hypothalamic neuropeptide that plays a crucial role in the modulation of food intake and mood .
Mode of Action
This compound acts as an antagonist to the MCHR1 receptor . It binds competitively to the MCHR1 receptor, thereby inhibiting the binding of the endogenous tachykinin neuropeptide substance P (SP) . This inhibition can result in the prevention of certain conditions such as anxiety and depression .
Biochemical Pathways
The action of this compound affects the neurotransmitter pathways in the central nervous system (CNS). The MCHR1 receptor is expressed in various parts of the CNS, including the locus coeruleus and limbic structures such as the hippocampus and basolateral amygdala . By inhibiting the activity of MCHR1, the compound can modulate the neurotransmitter pathways and their downstream effects.
Future Directions
Properties
IUPAC Name |
N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-3-16(22)20-19-21-17(14-11-9-13(2)10-12-14)18(23-19)15-7-5-4-6-8-15/h4-12H,3H2,1-2H3,(H,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVUVFKLGOGQQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=C(S1)C2=CC=CC=C2)C3=CC=C(C=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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